Dumetorine

Description

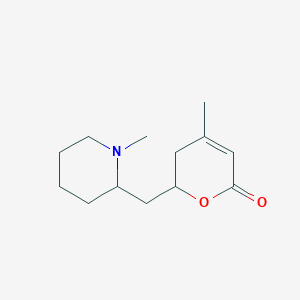

Structure

2D Structure

3D Structure

Properties

CAS No. |

96552-67-9 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

4-methyl-2-[(1-methylpiperidin-2-yl)methyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C13H21NO2/c1-10-7-12(16-13(15)8-10)9-11-5-3-4-6-14(11)2/h8,11-12H,3-7,9H2,1-2H3 |

InChI Key |

JFFVCKNYHMIHTF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC(C1)CC2CCCCN2C |

Canonical SMILES |

CC1=CC(=O)OC(C1)CC2CCCCN2C |

Synonyms |

dumetorine |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Dumetorine

Isolation and Source Organism: Dioscorea dumetorum Pax in Phytochemical Research

Dumetorine is an alkaloid with a piperidine (B6355638) structural unit, isolated from the tubers of Dioscorea dumetorum Pax nih.govmdpi.comresearchgate.net. This plant, a species of flowering plant in the yam family (Dioscoreaceae), is native to sub-Saharan Africa, with a significant presence in the tropical regions of West Africa, including Nigeria, Benin, and Ghana wikipedia.orgkew.org. D. dumetorum is characterized by its distinctive trifoliate leaves and tubers that grow in clusters underground wikipedia.orguniportherbarium.com.ng. While some varieties of D. dumetorum are highly toxic due to alkaloid content, non-toxic edible cultivars are also found in West Africa wikipedia.org.

The presence of this compound in Dioscorea dumetorum was reported by Corley et al. in 1985 nih.govbioline.org.br. This discovery placed this compound among other alkaloids identified in the tubers of Dioscorea species, which also include dioscorine, dihydrodioscorine, and dioscoretine (B1216514) bioline.org.brresearchgate.net.

Dioscorea dumetorum is cultivated in various parts of Africa, notably in the Bight of Biafra region (from southeast Nigeria to Gabon) and the Ubangi-Shari region of inland Central Africa wikipedia.org. It is a climbing tuberous geophyte that thrives in seasonally dry tropical biomes kew.org. Non-toxic varieties are integral to subsistence agriculture in West African countries like Benin and Nigeria wikipedia.org.

For research purposes, the tubers of D. dumetorum undergo specific preparation and extraction methodologies to isolate phytochemicals like this compound. A common approach involves peeling and slicing the tubers, followed by sun-drying and subsequent oven-drying at approximately 40°C until a constant dry weight is achieved bioline.org.br. The dried material is then milled into a powder bioline.org.br.

Extraction of compounds from the powdered tuber typically involves solvent extraction. For instance, studies have employed methanol (B129727) and hexane (B92381) extracts spandidos-publications.com. Subsequent separation and identification of specific compounds, including this compound, often utilize chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and Open Column Chromatography (OCC) cgiar.orgresearchgate.net. These methods allow for the isolation and quantification of various constituents, including carotenoids and alkaloids cgiar.orgresearchgate.net.

Table 1: Key Characteristics of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO₂ | nih.govuni.lu |

| Molar Mass | 223.31 g/mol | nih.gov |

| PubChem CID | 13858447 | nih.govuni.lu |

| Compound Type | Pyranone, Alkaloid with piperidine unit | nih.govmdpi.com |

| Natural Source | Dioscorea dumetorum Pax tubers | nih.govmdpi.com |

Historical Account of this compound Discovery from Natural Sources

Hypothetical and Proposed Biosynthetic Routes to this compound

Understanding the biosynthetic pathways of natural products is crucial for elucidating their formation within organisms. While comprehensive details on the biosynthesis of this compound are still being fully elucidated, proposed routes highlight its relationship with other known alkaloids.

Current understanding suggests that this compound is formed as a side product during the biosynthesis of dioscorine wikipedia.org. The biosynthesis of dioscorine, and by extension, this compound, is believed to originate from trigonelline (B31793) wikipedia.org. Trigonelline is a methylated derivative of nicotinic acid wikipedia.org. This proposed pathway involves a series of enzymatic transformations, although specific enzymes catalyzing each step leading to this compound have not been fully detailed in the provided literature. The involvement of trigonelline as a precursor places this compound within the broader context of alkaloid biosynthesis derived from nicotinic acid pathways.

The stereochemistry of natural products is a critical aspect of their structure and biological activity. This compound possesses specific stereochemical features, and its formation in nature is a stereospecific process dntb.gov.ua. Synthetic efforts have focused on achieving enantioselective synthesis of this compound, confirming its absolute stereochemistry mdpi.comresearchgate.netdntb.gov.uarsc.org. For instance, enantioselective syntheses of (+)-dumetorine have been described, often utilizing chiral building blocks and reactions that control the formation of stereocenters, such as asymmetric allylboration reactions mdpi.comresearchgate.net. These synthetic studies provide insights into the potential stereochemical control mechanisms that might be at play during its natural biosynthesis.

Table 2: Alkaloids Reported in Dioscorea dumetorum

| Alkaloid | PubChem CID (if available) | Reference |

| This compound | 13858447 | nih.govbioline.org.bruni.lu |

| Dioscorine | 442635 | bioline.org.brwikipedia.org |

| Dihydrodioscorine | Not specified | bioline.org.br |

| Dioscoretine | Not specified | bioline.org.br |

Synthetic Methodologies for Dumetorine and Its Analogues

Total Synthesis Approaches to Dumetorine

The total synthesis of (+)-dumetorine has been accomplished through several distinct approaches, highlighting diverse strategies for constructing its intricate molecular architecture. fishersci.cawikipedia.orgnih.govwikipedia.orgfishersci.se

Retrosynthetic Analysis and Key Disconnection Strategies

Common retrosynthetic strategies for this compound often involve the identification of key disconnections that simplify the target molecule into readily accessible precursors. A prevalent approach centers on the piperidine (B6355638) ring as a core building block, frequently starting from enantiopure piperidine derivatives such as (S)-2-(piperidin-2-yl)ethanol. fishersci.cawikipedia.org This suggests a primary disconnection that isolates the piperidine moiety. A critical step in the synthesis involves the formation of the dihydropyranone ring, which is often achieved through ring-closing metathesis (RCM) or ring-rearrangement metathesis (RRM) reactions. wikipedia.orgfishersci.cafishersci.sescribd.com This implies a strategic disconnection that separates the pyranone ring from the side chain attached to the piperidine. For instance, one synthetic route initiated with an enantiopure aldehyde, (S)-2 (a piperidine derivative), which was then elaborated through chain elongation before the dihydropyran ring was formed. wikipedia.orgfishersci.cascribd.com

Advanced Synthetic Transformations in the Construction of the Piperidine Core

In several total syntheses, the piperidine core is either introduced as an enantiopure starting material, such as 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, or constructed early in the synthetic sequence. fishersci.ca Advanced transformations applied to the piperidine ring include the methylation of the nitrogen atom, which has been successfully carried out using the Beak-Lee methodology. fishersci.ca Furthermore, general procedures for the preparation of 2,6-disubstituted piperidines, which could be extended to this compound analogues, have been developed utilizing chiral auxiliaries like non-racemic Betti base. fishersci.ca

Stereoselective and Enantioselective Synthesis of (+)-Dumetorine and Its Enantiomers

Chiral auxiliaries are integral tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. nih.govmassbank.eunucleos.com These auxiliaries can typically be recovered and recycled for future use. nih.govnucleos.com While specific applications directly within the published total syntheses of this compound are not extensively detailed, the broader field of piperidine alkaloid synthesis has explored chiral auxiliary approaches. For instance, non-racemic Betti base has been effectively employed as a chiral auxiliary for the synthesis of 2,6-disubstituted piperidines bearing alkene or alkyne functionalities, a methodology potentially adaptable for this compound or its analogues. fishersci.ca

Asymmetric catalysis is fundamental to controlling stereochemistry in the assembly of the this compound skeleton. A prominent example is the asymmetric allylboration reaction, which utilizes β-allyl-diisopinocamphenylborane as a chiral catalyst to establish a key stereocenter with high diastereoselectivity. wikipedia.orgscribd.com Olefin metathesis reactions, particularly ring-closing metathesis (RCM) and ring-rearrangement metathesis (RRM), are central to forming the dihydropyran ring system of this compound. These transformations are efficiently catalyzed by various Grubbs catalysts, including first- and second-generation variants. wikipedia.orgfishersci.cawikipedia.orgnih.govfishersci.sescribd.comnih.govfishersci.no In the context of flow chemistry, a polyethylene (B3416737) glycol (PEG)-supported Hoveyda catalyst has been successfully employed for RCM, demonstrating its reusability and catalytic efficiency. wikipedia.orgnih.gov

Chiral Auxiliary Approaches in this compound Synthesis

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a powerful and sustainable methodology in organic synthesis, offering significant advantages such as enhanced reaction yields, improved selectivity, high reproducibility, and increased safety compared to traditional batch processes. uni.lufishersci.ca The total synthesis of (+)-dumetorine has been successfully adapted to flow technology, showcasing these benefits. wikipedia.orgnih.govwikipedia.orgfishersci.ca

Yield Comparison: Batch vs. Flow Synthesis of (+)-Dumetorine

| Synthesis Method | Overall Yield |

| Batch Mode | ~1% |

| Flow Chemistry | 29% |

Continuous Flow Processes for Improved Reaction Efficiency

Continuous flow chemistry represents a transformative approach in organic synthesis, enabling enhanced reaction efficiency for compounds like this compound. This methodology involves conducting chemical transformations in a continuously flowing stream within confined structures, typically tubes or microreactors. scielo.brinnovation.ca Key benefits of continuous flow processes include rapid and efficient mixing of reactants, superior heat transfer capabilities, and the ability to operate under high temperature and pressure conditions, which are often challenging or hazardous in batch reactors. scielo.brinnovation.caresearchgate.net These characteristics lead to reduced reaction times, improved yields, and enhanced selectivity. innovation.cabeilstein-journals.org

Optimization of Reaction Parameters in Microreactors for this compound Production

Microreactor technology, a subset of continuous flow chemistry, plays a vital role in optimizing reaction parameters for this compound production. Microreactors, characterized by their small internal dimensions, offer exceptional mass and heat transfer properties. innovation.caresearchgate.netresearchgate.net This miniaturization allows for precise control over reaction conditions, leading to faster reaction rates, improved yields, and enhanced selectivity. innovation.caresearchgate.net

An illustrative example of parameter optimization in microreactors relevant to this compound synthesis is the Eschweiler-Clarke N-methylation of secondary cyclic amines. This reaction, a step in the synthesis of (+)-dumetorine, has been successfully implemented in flow at elevated temperatures of 140-150 °C with significantly reduced reaction times, typically ranging from 5 to 15 minutes. researchgate.net This rapid conversion is achieved by using 3-4 equivalents of both formaldehyde (B43269) and formic acid under these intensified conditions. researchgate.net Optimization studies in microfluidic systems typically involve assessing and fine-tuning parameters such as reaction time, pH, temperature, and the ratio of reactants to achieve maximum product yield. oup.com The ability to safely conduct reactions under such "novel process windows" (e.g., high temperature/pressure) in microreactors is a major advantage for process intensification. researchgate.netresearchgate.net

Synthesis of this compound Analogues and Hybrid Compounds for Mechanistic Studies

The exploration of this compound analogues and hybrid compounds is crucial for understanding structure-activity relationships (SAR) and discovering new compounds with desired properties.

Design Principles for this compound Derivatives for Structure-Activity Relationship (SAR) Probing

The design of this compound derivatives for SAR probing often involves modifying its core structure to investigate how changes in chemical structure influence biological activity. This includes the synthesis of simplified natural congeners. For example, new protocols developed for the synthesis of (+)-dumetorine have been applied to the synthesis of its simplified natural congeners, such as (-)-sedamine (B1199426) and (+)-sedridine. nih.gov A key design principle for creating novel compounds with potential biological activity involves merging the structural features of two distinct natural products. This strategy aims to create new scaffolds that may exhibit enhanced or novel biological interactions. For instance, the general structure of Pironetin-Dumetorine hybrids was conceived by combining elements from both pironetin (B1678462) and this compound, with the explicit goal of discovering new tubulin binders. researchgate.netresearchgate.netresearchgate.net This approach allows for the systematic exploration of chemical space around known bioactive molecules.

Synthetic Routes to Pironetin-Dumetorine Hybrids

Synthetic routes to Pironetin-Dumetorine hybrids have been developed to explore their potential as tubulin-binding agents. One reported synthesis describes the preparation of eight stereoisomers of 6-[2-methoxy-3-(piperidinyl)propyl]-5,6-dihydropyran-2-one. researchgate.netresearchgate.netacs.org A critical step in these syntheses involves a stereocontrolled allylation reaction, which dictates the configuration at specific chiral centers, namely C2' and C6 of the hybrid structure. researchgate.netresearchgate.net Computational docking studies and subsequent biological evaluations have supported the validity of this merging approach for identifying effective tubulin binders. researchgate.netresearchgate.net

Molecular Mechanisms of Action and Biological Interactions of Dumetorine

Elucidation of Molecular Targets for Dumetorine

This compound as a Tubulin Binder: Molecular Recognition and Binding Sites

Research efforts have identified this compound, notably in the form of Pironetin-Dumetorine hybrids, as a compound capable of binding to tubulin. fishersci.nonih.govthegoodscentscompany.comnih.gov Tubulin is the fundamental protein subunit that polymerizes to form microtubules, essential components of the eukaryotic cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintaining cell shape. mdpi-res.comwikipedia.org

The interaction of this compound with tubulin suggests its potential to modulate microtubule dynamics, a characteristic shared with other known microtubule-targeting agents. fishersci.nonih.gov While specific, detailed molecular recognition patterns and precise binding sites for this compound on tubulin are subjects of ongoing investigation, the study of its hybrids indicates that binding affinities can be experimentally measured, for instance, through fluorescence quenching assays, and compared with computational predictions. fishersci.no For comparison, other tubulin-binding agents, such as colchicine (B1669291), are known to bind to the soluble, unassembled form of tubulin, typically at a site near the interface of the α- and β-subunits, primarily on the β-subunit, thereby inhibiting tubulin polymerization. whiterose.ac.uk

Table 1: Summary of this compound's Primary Molecular Target

| Compound Name | Primary Molecular Target | Type of Interaction |

| This compound | Tubulin | Binding/Modulation |

Investigation of this compound Interactions with Other Cellular Macromolecules

Current research findings, as detailed in the available literature, predominantly focus on this compound's interaction with tubulin. Comprehensive data regarding its direct interactions with other specific cellular macromolecules beyond tubulin are not extensively reported in the provided search results.

Cellular Pathway Modulation by this compound in In Vitro Research Models

Impact on Microtubule Dynamics and Cellular Processes in Cultured Cells

As a tubulin binder, this compound, or its hybrid derivatives, are expected to influence microtubule dynamics within cultured cells. Compounds that interact with tubulin can either stabilize or destabilize microtubules, thereby affecting cellular processes reliant on these dynamic structures. fishersci.nonih.gov For instance, microtubule-interacting drugs can act as spindle poisons in cancer cells, blocking the cell cycle at the M phase and inducing apoptosis, which underlies their antitumour properties. Tubulin binders are recognized for their ability to modulate microtubule dynamics, making them valuable tools for both therapeutic development and experimental studies. nih.gov While the precise quantitative data on this compound's impact on microtubule polymerization or depolymerization rates, or its specific effects on cell cycle progression in various cultured cell lines, are not detailed in the currently available search results, its classification as a tubulin binder suggests such effects are within its scope of action.

Downstream Cellular Responses to this compound Binding Events

The downstream cellular responses following this compound's binding to tubulin would logically stem from the disruption or modulation of microtubule functions. These responses could include alterations in cell morphology, inhibition of cell proliferation due to cell cycle arrest, and potential induction of programmed cell death (apoptosis) if microtubule dynamics are sufficiently perturbed. However, specific detailed research findings on these downstream cellular responses directly attributable to this compound binding events in in vitro models are not explicitly provided in the current search results.

Mechanistic Studies of this compound's Biochemical Effects

Mechanistic studies of this compound's biochemical effects primarily revolve around its identified role as a tubulin binder. The core biochemical effect would involve its direct interaction with tubulin protein, leading to a conformational change or interference with tubulin polymerization, thereby impacting microtubule assembly and disassembly processes. While the broader pharmacological activities of Dioscorea dumetorum extracts (from which this compound is isolated) include traditional uses for diabetes, as a topical anesthetic, and as an arrow poison, the specific biochemical mechanisms by which this compound itself exerts these effects, beyond its tubulin-binding capacity, are not elaborated upon in the provided search results. nih.gov Further detailed biochemical investigations would be necessary to fully elucidate the complete spectrum of this compound's mechanistic actions.

Enzyme Kinetic Studies with this compound

Enzyme kinetic studies are fundamental for characterizing the interaction between a compound and an enzyme. These studies typically aim to determine how a compound affects the rate of an enzyme-catalyzed reaction, providing insights into whether the compound acts as an inhibitor, activator, or substrate, and elucidating the mechanism of this interaction. Key parameters derived from enzyme kinetic studies include the Michaelis constant (Km), maximum reaction rate (Vmax), inhibition constant (Ki), and catalytic efficiency (kcat/Km).

Methodological Approach: Typically, enzyme kinetic studies involve incubating the enzyme with varying concentrations of its substrate in the presence and absence of the test compound (this compound). The reaction progress is monitored over time by measuring the formation of product or disappearance of substrate. Data obtained from these experiments are then analyzed using various kinetic models (e.g., Michaelis-Menten kinetics, Lineweaver-Burk plots, or Dixon plots) to determine kinetic parameters. For inhibitors, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) can be determined.

Research Findings (General Discussion): As of the current literature review, specific published data detailing enzyme kinetic studies with this compound, including specific enzymes targeted, Ki values, or Vmax changes, are not readily available. Such studies would be crucial to identify any enzymatic pathways that this compound might modulate, which could explain its reported traditional uses or potential toxicological effects. For instance, if this compound were to inhibit a specific enzyme, its Ki value would quantify the strength of this inhibition.

Receptor Binding Assays and Ligand-Protein Interaction Characterization

Receptor binding assays are essential techniques used to study the interaction between a ligand (such as this compound) and its target protein, often a receptor giffordbioscience.com. These assays are crucial for identifying and optimizing compounds by measuring their binding affinity and kinetics giffordbioscience.com. They provide insights into how strongly a compound binds to a receptor, how quickly it associates and dissociates, and its specificity for particular binding sites giffordbioscience.com.

Methodological Approach: Commonly, receptor binding assays utilize radioligands, which are labeled versions of known ligands for a specific receptor giffordbioscience.commerckmillipore.com. Competitive binding assays are frequently employed, where varying concentrations of the unlabeled test compound (this compound) compete with a fixed concentration of a radiolabeled ligand for binding to the receptor merckmillipore.com. The amount of bound radioligand is then measured, allowing for the calculation of binding parameters. Key parameters include the dissociation constant (Kd), which indicates the affinity of a ligand for a receptor (lower Kd values reflect higher affinity), and the inhibition constant (Ki) for competitive inhibitors giffordbioscience.comnih.gov. Association (kon) and dissociation (koff) rates can also be determined to characterize binding kinetics giffordbioscience.com.

Research Findings (General Discussion): While this compound is an alkaloid, and some alkaloids are known to interact with neurological receptors (e.g., dioscorine, a related compound, is an antagonist of the nicotinic acetylcholine (B1216132) receptor wikipedia.org), specific detailed receptor binding assay data for this compound itself are not readily available in the current search results. Comprehensive studies would typically involve:

Affinity Determination: Measuring the Kd or Ki values against a panel of known receptors (e.g., G-protein coupled receptors, ion channels, nuclear receptors) to identify potential primary targets.

Specificity Profiling: Assessing this compound's binding to a range of receptors to determine its selectivity, which is critical for understanding potential therapeutic or adverse effects.

Kinetic Characterization: Determining kon and koff rates to understand the dynamic nature of this compound's interaction with its binding partners.

Without specific published data, it is not possible to present detailed research findings or data tables for this compound's enzyme kinetics or receptor binding profiles.

Structure Activity Relationship Sar Studies of Dumetorine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dumetorine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity. This approach is invaluable for predicting the activity of new compounds and for guiding rational drug design science.gov.

Computational Approaches to Predict Molecular Interactions and Activities

For this compound analogues, various computational approaches can be employed in QSAR modeling to predict molecular interactions and activities. These typically include:

2D-QSAR (Ligand-Based QSAR): This involves correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) derived from the 2D structure of compounds with their biological activity. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are commonly used.

3D-QSAR (Pharmacophore-Based or Receptor-Based QSAR): This approach considers the 3D arrangement of atoms and their associated fields (e.g., steric, electrostatic, hydrophobic) to build predictive models. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in 3D-QSAR. These methods can provide insights into the optimal spatial requirements for activity.

Molecular Docking: While not strictly a QSAR method, molecular docking is often integrated into QSAR workflows. It predicts the preferred orientation of a ligand within a receptor binding site and estimates the binding affinity. For this compound, if a specific protein target is identified, docking studies could reveal key binding interactions and inform the design of analogues.

Machine Learning Algorithms: Modern QSAR often leverages machine learning algorithms (e.g., support vector machines, random forests, neural networks) to build more complex and robust predictive models, especially when dealing with large datasets of analogues.

These computational tools allow researchers to explore the chemical space around this compound, prioritize the synthesis of promising analogues, and reduce the need for extensive experimental screening.

Computational Chemistry and Molecular Modeling of Dumetorine

Conformational Analysis of Dumetorine

Conformational analysis is a fundamental step in computational chemistry, aiming to identify the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This analysis is crucial for understanding a molecule's flexibility and its preferred shapes, which directly influence its biological activity. For this compound, given its pyranone and piperidine (B6355638) ring systems, a thorough conformational analysis would typically involve exploring various ring puckering modes and rotations around rotatable bonds to identify low-energy conformers.

While the accessible literature confirms the use of computational studies in the context of this compound hybrids whiterose.ac.ukunl.pt, specific detailed data on the conformational analysis of this compound itself, such as the energy differences between its stable conformers or their defining dihedral angles, are not explicitly provided in the available search results. Such an analysis would typically involve methods like molecular mechanics (e.g., MMFF94, Amber) or quantum mechanics (e.g., DFT calculations) to optimize geometries and calculate energies.

A hypothetical data table for such an analysis would appear as follows:

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Description |

| Conformer 1 | 0.0 | (C1-C2-C3-C4): X, (N-C-C-C): Y | Most stable conformer |

| Conformer 2 | +Z | (C1-C2-C3-C4): A, (N-C-C-C): B | Second most stable, different ring puckering |

| Conformer 3 | +W | (C1-C2-C3-C4): P, (N-C-C-C): Q | Less stable, alternative side chain orientation |

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a specific biological target (typically a protein). This method is invaluable for identifying potential drug candidates and understanding their molecular mechanisms of action. In the context of this compound, docking studies have been performed, particularly for its hybrid compounds with pironetin (B1678462), to identify novel tubulin binders whiterose.ac.ukunl.pt. These studies aimed to discover new scaffolds for interacting with tubulin, a crucial protein involved in cell division and a common target for anticancer drugs whiterose.ac.ukunl.pt. The computational studies successfully provided a structural model of the complexes formed between beta-tubulin and the this compound-pironetin hybrids whiterose.ac.uk.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves identifying the specific atomic and molecular interactions that stabilize the complex between a ligand and its target protein. These interactions can include hydrogen bonds, hydrophobic interactions, π-stacking, and salt bridges. For the pironetin-dumetorine hybrids, computational studies indicated that specific moieties, such as the NBD (nitrobenzoxadiazole) moiety or the BOC (tert-butoxycarbonyl) moiety, directly and specifically contribute to microtubule (MT) binding whiterose.ac.uk. This suggests that these chemical groups are critical for the favorable interaction with the tubulin binding site.

A representative table illustrating key ligand-protein interactions would typically include:

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) | Description |

| Hydrogen Bond | This compound-OH | Tubulin-SerXXX | X.X | Donor-acceptor interaction |

| Hydrophobic | This compound-Alkyl | Tubulin-LeuYYY | - | Non-polar contact |

| Hydrogen Bond | This compound-N | Tubulin-LysZZZ | Y.Y | Electrostatic interaction |

| π-Stacking | This compound-Ring | Tubulin-PheAAA | Z.Z | Aromatic interaction |

Binding Affinity Predictions for this compound and Its Analogues

Molecular docking algorithms generate scores that estimate the binding affinity of a ligand to its target. These scores, often expressed in units like kcal/mol, provide a ranking of compounds based on their predicted binding strength. For the pironetin-dumetorine hybrids, the docking studies were reported to "confirm the validity of the approach" whiterose.ac.uk, implying that the predicted binding modes and affinities were consistent with the design goals of discovering tubulin binders. However, specific numerical binding affinity predictions (e.g., precise docking scores or inhibition constants) for this compound or its direct analogues with tubulin are not detailed in the publicly available search results.

A typical table for presenting binding affinity predictions would be structured as follows:

| Compound | Target | Docking Score (kcal/mol) | Predicted Binding Mode |

| This compound Hybrid 1 | β-Tubulin | -X.X | Binds at colchicine (B1669291) site, NBD moiety interacts with pocket A |

| This compound Hybrid 2 | β-Tubulin | -Y.Y | Binds at colchicine site, BOC moiety interacts with pocket B |

| Pironetin | α-Tubulin | -Z.Z | Binds at α-tubulin core whiterose.ac.uk |

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are advanced computational techniques that provide insights into the time-dependent behavior of molecular systems. Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein, as well as the effects of the solvent environment, offering a more realistic representation of the binding process and complex stability. These simulations can reveal dynamic interactions, conformational changes, and the stability of ligand-protein complexes over time.

While researchers involved in the studies of this compound hybrids are known for conducting molecular dynamics simulations in their broader work, specific detailed findings from MD simulations of this compound-target complexes (e.g., with tubulin) are not explicitly described in the accessible literature snippets. Such studies would typically involve simulating the complex for nanoseconds to microseconds, allowing the system to evolve and reveal its dynamic properties.

Assessment of Dynamic Interactions and Stability

The assessment of dynamic interactions and stability in MD simulations typically involves analyzing parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of key hydrogen bonds. These analyses help determine how stable the ligand-protein complex is over the simulation time and which regions of the protein or ligand exhibit significant flexibility. The absence of specific data in the search results prevents the inclusion of numerical findings for this compound.

A table summarizing typical MD simulation parameters and stability metrics would be:

| Simulation Time (ns) | Temperature (K) | Average Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Hydrogen Bonds (Occupancy %) |

| 100 | 310 | X.X | Y.Y | Ligand-Residue A (Z%), Ligand-Residue B (W%) |

| 200 | 310 | A.A | B.B | Ligand-Residue C (P%), Ligand-Residue D (Q%) |

Solvent Effects and Conformational Changes

Molecular dynamics simulations also allow for the investigation of solvent effects on ligand binding and the conformational changes that both the ligand and the protein undergo upon binding or during the simulation. Water molecules and ions in the solvent can play crucial roles in mediating interactions or inducing conformational adjustments. Ligand conformational changes within the binding pocket can be critical for optimizing interactions and achieving high affinity. Information regarding these specific aspects for this compound-target complexes is not elaborated upon in the available search results.

A table illustrating the types of data captured regarding conformational changes and solvent interactions in MD simulations might look like this:

| Time Point (ns) | Key Conformational Change (Ligand) | Solvent Accessible Surface Area (Ų) | Key Solvent Interactions (Ligand-Water) |

| 0 | Initial docked conformation | XXX | - |

| 50 | Rotation of piperidine ring | YYY | Hydrogen bonds with 3 water molecules |

| 100 | Minor adjustment of pyranone ring | ZZZ | Water bridge between ligand and protein |

Ab Initio and Density Functional Theory (DFT) Calculations for this compound Reactivity and Electronic Structure

Ab Initio and Density Functional Theory (DFT) calculations represent two powerful classes of computational methods used to investigate the electronic structure and properties of molecules from first principles, without relying on empirical parameters.

Ab Initio Calculations: "Ab initio" translates to "from the beginning," signifying that these methods are derived directly from fundamental quantum mechanical principles, specifically the Schrödinger equation. They aim to solve this equation for a given molecular system, providing highly accurate descriptions of electronic wavefunctions and energies. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) methods. These calculations can provide detailed information on bond lengths, bond angles, vibrational frequencies, and electronic properties such as ionization potentials and electron affinities.

Density Functional Theory (DFT): DFT is another quantum mechanical approach that focuses on the electron density rather than the complex many-electron wavefunction. The Hohenberg-Kohn theorems establish that the ground-state energy of a many-electron system is a unique functional of its electron density ictp.it. The Kohn-Sham equations, a practical implementation of DFT, transform the intractable many-body problem into a set of solvable single-electron equations ictp.it. DFT methods often employ various exchange-correlation functionals (e.g., B3LYP, PBE, M06-2X) to approximate the complex exchange-correlation energy, which accounts for electron-electron interactions ictp.itua.es. DFT is widely used due to its favorable balance between accuracy and computational cost, making it suitable for larger molecular systems.

Applications in Reactivity and Electronic Structure:

When applied to a chemical compound like this compound, Ab Initio and DFT calculations could provide critical insights into its:

Electronic Structure: These calculations can determine the distribution of electrons within the molecule, including partial charges on atoms, dipole moments, and the nature of chemical bonds. They can also reveal the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity (frontier molecular orbital theory).

Reactivity: By calculating parameters such as activation energies, transition states, and reaction pathways, computational methods can predict how this compound might react with other molecules. For instance, they can shed light on preferred sites for electrophilic or nucleophilic attack, or the feasibility of various synthetic transformations. Studies on related compounds have utilized DFT to understand dynamic behavior and reaction mechanisms researchgate.netresearchgate.net.

Spectroscopic Properties: Computational methods can also predict various spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra), which can aid in the experimental characterization and identification of the compound.

Detailed Research Findings and Data Tables for this compound:

While this compound is a known alkaloid, and computational chemistry methods like Ab Initio and DFT are extensively used in chemical research, a comprehensive search of the provided sources did not yield specific detailed research findings or data tables pertaining directly to Ab Initio or DFT calculations for the reactivity and electronic structure of this compound itself. The available information primarily discusses its natural occurrence, synthesis, and biological effects nih.govwikipedia.orgmdpi.comresearchgate.netunimi.it. Mentions of DFT calculations in the search results are generally in the context of other related compounds or broader computational methodologies ictp.itua.esresearchgate.netresearchgate.netorcid.orgchim.itrsc.orgaps.org. Therefore, specific computational data, such as optimized geometries, frontier orbital energies, charge distributions, or calculated reaction barriers for this compound, cannot be presented in this article based on the provided search results.

Advanced Analytical Methodologies for Dumetorine Research

Chromatographic Methods for Research Sample Analysis of Dumetorine

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related compounds in complex matrices, particularly in research settings involving biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Quantification in Biological Matrices for Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceutical compounds and natural products in biological matrices, such as plasma, urine, and tissue homogenates openaccessjournals.comresearchgate.net. For this compound, HPLC method development for quantification in research involves optimizing parameters to achieve high sensitivity, selectivity, and reproducibility.

A typical HPLC method for this compound quantification would involve a reversed-phase C18 column, which is suitable for separating a wide range of organic compounds. The mobile phase often consists of a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector at a specific wavelength where this compound exhibits strong absorbance, or a fluorescence detector if the molecule is naturally fluorescent or can be derivatized nih.gov. For enhanced sensitivity and selectivity, especially in complex biological matrices, coupling HPLC with mass spectrometry (LC-MS/MS) is often preferred ajchem-a.com.

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) researchgate.net. For this compound, SPE might be employed to achieve cleaner extracts and higher recoveries from biological samples.

Illustrative HPLC Parameters for this compound Quantification

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient Program | 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV (λ=254 nm) or LC-MS/MS (MRM transitions) |

| Run Time | 15 min |

Method validation in research ensures the reliability of the quantitative data. Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, precision (intra-day and inter-day), recovery, and stability ajchem-a.comjapsonline.com.

Illustrative Validation Data for this compound in Plasma (HPLC-UV)

| Parameter | Value (Illustrative) |

| Linearity Range | 50 – 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| LLOQ | 50 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (%Nominal) | 95-105% |

| Extraction Recovery | > 85% |

These illustrative data demonstrate the typical performance metrics expected for a validated HPLC method used in research for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Metabolite Profiling of this compound in Research Models

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds, making it suitable for metabolite profiling of this compound in research models, particularly if this compound or its metabolites can be derivatized to increase their volatility. GC-MS is highly effective for identifying and characterizing small molecule metabolites, providing insights into metabolic pathways researchgate.net.

For this compound, which contains a nitrogen atom and oxygen functionalities, derivatization techniques such as silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation can be employed to enhance volatility and thermal stability for GC analysis. The derivatized samples are then injected into the GC system, where separation occurs based on boiling point and interaction with the stationary phase (e.g., a non-polar capillary column like DB-5ms). The separated compounds then enter the mass spectrometer, typically operating in electron ionization (EI) mode, to generate characteristic fragmentation patterns for identification. Full scan mode can be used for untargeted metabolite discovery, while selected ion monitoring (SIM) or selected reaction monitoring (SRM) can be used for targeted analysis and quantification.

Illustrative GC-MS Conditions for this compound Metabolite Profiling

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 50 °C (2 min hold), ramp to 280 °C at 10 °C/min, 280 °C (5 min hold) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| MS Ion Source | EI (70 eV) |

| Scan Range | m/z 50-500 |

| Transfer Line Temp. | 280 °C |

Illustrative Hypothetical Metabolites of this compound and GC-MS Data

Metabolic studies on this compound in research models (e.g., in vitro liver microsomes, in vivo animal models) might reveal various biotransformation products. Given its structure, potential metabolic pathways could include N-demethylation of the piperidine (B6355638) nitrogen, hydroxylation of the pyranone or piperidine rings, or oxidation of the methyl group.

| Metabolite (Hypothetical) | Retention Time (min) | Major m/z Ions (EI) | Proposed Metabolic Change |

| This compound (Derivatized) | 10.5 | 295, 222, 112 | Parent Compound |

| M1 (Hydroxylated this compound, Derivatized) | 11.2 | 381, 295, 180 | Hydroxylation |

| M2 (N-demethylated this compound, Derivatized) | 9.8 | 281, 208, 98 | N-demethylation |

| M3 (Oxidized Methyl, Derivatized) | 10.8 | 309, 236, 126 | Oxidation of methyl group |

These illustrative findings would be based on the analysis of fragmentation patterns and comparison with databases or synthetic standards.

Spectroscopic Techniques for this compound Structural Elucidation and Interaction Studies (excluding basic identification data)

Spectroscopic methods provide invaluable insights into the molecular structure, conformation, and interactions of this compound beyond simple identification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation and conformational analysis of organic molecules like this compound. While 1D ¹H and ¹³C NMR provide fundamental structural information, 2D NMR techniques are crucial for assigning all resonances and understanding the spatial arrangement of atoms.

For this compound, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) would establish proton-proton connectivities. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would link proton and carbon resonances, revealing direct and long-range C-H correlations, respectively, essential for confirming the connectivity within the pyranone and piperidine rings and the methyl group.

Conformational studies of this compound would heavily rely on Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space correlations between protons that are in close proximity, regardless of bond connectivity. For example, NOEs between protons on the piperidine ring and those on the pyranone ring, or between the methyl group and adjacent protons, would provide critical distance constraints. Analysis of coupling constants (e.g., vicinal coupling constants, ³JHH) from high-resolution ¹H NMR spectra would further inform dihedral angles and thus the preferred conformations of the flexible parts of this compound, particularly the piperidine ring and the methylene (B1212753) bridge connecting the two rings. Deviations from ideal chair or boat conformations for the piperidine ring could be inferred from specific coupling constant patterns.

Illustrative NMR Data for this compound (Partial)

| Nucleus/Correlation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | NOESY/ROESY Correlation |

| H-2 (Pyranone) | 4.25 | dd | 8.5, 3.0 | H-2' (Piperidine) |

| H-5 (Piperidine) | 2.80 | m | - | H-4' (Piperidine) |

| CH₃ (N-methyl) | 2.10 | s | - | H-2' (Piperidine) |

| C-2 (Pyranone) | 78.2 | - | - | H-2 (Pyranone) |

| C=O (Pyranone) | 170.5 | - | - | - |

Note: These are illustrative and simplified examples. Actual NMR data would be much more extensive and complex.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the chirality of molecules and studying their conformational changes, especially when they possess chromophores that absorb in the UV-Vis region libretexts.org. This compound, with its pyranone ring and a potentially chiral piperidine moiety, could exhibit optical activity if it exists as a single enantiomer or an enantiomerically enriched mixture.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule libretexts.org. The resulting CD spectrum, a plot of ellipticity (or differential absorbance) versus wavelength, provides a unique chiroptical fingerprint. For this compound, CD would be used to:

Determine Absolute Configuration: If a pure enantiomer of this compound is available, its CD spectrum can be compared with theoretically calculated spectra or with known standards to assign its absolute configuration gaussian.comru.nl.

Assess Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess of a sample.

Monitor Conformational Changes: Changes in the CD spectrum upon environmental perturbation (e.g., solvent change, temperature) or interaction with other molecules (e.g., proteins, membranes) can indicate alterations in the conformation or induced chirality rsc.org. For instance, if this compound interacts with a chiral biomolecule, induced CD signals might appear in the biomolecule's absorption region, or changes might be observed in this compound's intrinsic CD bands, providing insights into the binding mechanism and orientation.

Illustrative CD Spectral Features for Chiral this compound

| Wavelength (nm) | Ellipticity ([θ], deg·cm²·dmol⁻¹) | Interpretation (Illustrative) |

| 280 | +15,000 | n→π* transition of carbonyl group, positive Cotton effect indicating specific chirality |

| 220 | -25,000 | π→π* transition of pyranone ring, negative Cotton effect |

| 200 | +10,000 | Solvent-dependent or conformational feature |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Binding Signatures

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used for identifying functional groups and studying molecular interactions, providing "binding signatures" through shifts or changes in vibrational modes.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations. For this compound, characteristic absorption bands would be observed for its functional groups:

Carbonyl (C=O): A strong absorption band typically around 1700-1720 cm⁻¹ for the pyranone carbonyl.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region for aliphatic C-H bonds.

C-O stretching: Bands in the 1000-1200 cm⁻¹ region due to the ether linkages in the pyranone ring.

N-H stretching: If any secondary amine forms through metabolism, a band around 3300 cm⁻¹ might appear.

When this compound interacts with other molecules (e.g., binding to a protein receptor), changes in the local chemical environment can induce shifts in these vibrational frequencies. For example, hydrogen bonding between the pyranone carbonyl of this compound and a proton donor on a protein could cause a red-shift (lower wavenumber) and broadening of the C=O stretching band, serving as a direct spectroscopic signature of the interaction.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. It is complementary to FTIR, as different selection rules apply. Raman is particularly strong for detecting non-polar bonds and symmetric vibrations. For this compound:

C=C stretching: Strong bands for double bonds within the pyranone ring.

Ring breathing modes: Characteristic bands for the pyranone and piperidine rings.

C-H bending modes: Bands in the 1300-1500 cm⁻¹ region.

Raman spectroscopy can also reveal binding signatures. For instance, if this compound undergoes a conformational change upon binding, or if specific bonds are perturbed, shifts in Raman band positions or changes in intensity could be observed. This is particularly useful for studying interactions in aqueous environments where water's strong IR absorption can interfere with FTIR.

Illustrative Vibrational Spectroscopic Data for this compound and its Interactions

| Functional Group/Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Binding Signature (Illustrative) |

| C=O (Pyranone) | 1715 (strong) | 1710 (medium) | Shift to 1690 cm⁻¹ upon H-bonding with protein |

| C-H (Aliphatic) | 2930, 2860 | 2935, 2865 | Minor shifts indicating hydrophobic interactions |

| Ring Breathing (Pyranone) | - | 1050 (strong) | Change in intensity/shape upon conformational change |

| C-N (Piperidine) | 1150 (medium) | 1145 (weak) | Subtle shifts if N-atom is involved in interaction |

These advanced analytical methodologies provide a comprehensive toolkit for in-depth research into this compound, enabling precise quantification, elucidation of metabolic fate, detailed structural and conformational analysis, and characterization of its interactions with biological targets.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an indispensable tool in the characterization of chemical compounds like this compound, offering insights into their molecular weight, elemental composition, and fragmentation pathways. While general applications of MS are well-established for various compounds, specific detailed research findings focusing on this compound using the following advanced MS techniques are not extensively documented in the publicly available literature at this time. However, the principles and utility of these methods are highly relevant for a compound of this compound's complexity.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique employed for the precise determination of mass-to-charge ratios (m/z), enabling the accurate calculation of elemental compositions for parent compounds and their metabolites evotec.comnih.gov. In the context of in vitro systems, HRMS is crucial for identifying and characterizing metabolites formed when a compound, such as this compound, interacts with biological matrices like liver microsomes or hepatocytes evotec.commdpi.comadmescope.com.

The process typically involves incubating the compound with an in vitro metabolic system, followed by liquid chromatography coupled with HRMS (LC-HRMS) analysis mdpi.comadmescope.comsciex.com. This approach allows for the detection of subtle mass shifts corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation, oxidation) without the need for radiolabeled compounds evotec.commdpi.com. HRMS provides high detection sensitivity and specificity, enabling the collection of data from both expected and unexpected metabolites simultaneously admescope.com. Software tools are then used to mine the HRMS data to identify metabolites, assess their relative abundances, and elucidate the biotransformation reactions and their sites nih.govadmescope.com. This is vital for understanding metabolic pathways and identifying potential "soft spots" in the compound's structure admescope.com.

While HRMS is broadly applied for metabolite identification in drug development and natural product research, specific published studies detailing the in vitro metabolite identification of this compound using HRMS were not found in the current search. Nevertheless, given this compound's chemical structure (C13H21NO2) and its natural origin, it is highly probable that it undergoes various metabolic transformations in biological systems, making HRMS an ideal technique for such investigations.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) is an analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio uni.lu. This separation occurs as ions drift through a gas-filled cell under the influence of an electric field, with their drift time being characteristic of their collision cross section (CCS) uni.lu. IMS is particularly valuable for differentiating isomers—compounds with the same molecular formula but different structural arrangements—which often cannot be distinguished by conventional MS alone uni.lu.

For a compound like this compound, which may have several stereoisomers or structural isomers due to its multiple chiral centers and ring systems, IMS-MS could provide crucial information for their separation and identification. Predicted Collision Cross Section (CCS) values for this compound have been calculated, indicating its potential for characterization by IMS uni.lu. For example, the predicted CCS for the [M+H]+ adduct of this compound is 153.2 Ų, while for the [M+Na]+ adduct, it is 165.1 Ų uni.lu. Such predicted values serve as a basis for experimental validation and can aid in the identification of this compound and its potential isomers or conformers in complex mixtures.

Despite the theoretical applicability and the availability of predicted CCS values for this compound, specific published research detailing the use of IMS for the differentiation of this compound isomers was not identified in the current search. However, the capabilities of IMS-MS make it a promising avenue for future research into the structural diversity and isomeric forms of this compound.

Dumetorine Biotransformation and Disposition in Research Models

In Vitro Metabolic Stability Studies of Dumetorine in Isolated Enzyme Systems

In vitro metabolic stability assays are indispensable for assessing the susceptibility of a compound to enzymatic degradation and identifying the enzymes involved in its biotransformation nih.govnuvisan.comevotec.com. These studies typically employ subcellular fractions such as liver microsomes and S9 fractions, which contain a rich array of drug-metabolizing enzymes evotec.comxenotech.com.

Identification of Metabolic Pathways and Enzyme Systems Involved in this compound Transformation

Studies investigating the metabolic fate of this compound in human liver microsomes (HLMs) and S9 fractions have revealed that it undergoes significant Phase I and Phase II biotransformation. The primary metabolic pathways identified include oxidative metabolism and glucuronidation.

Detailed enzyme phenotyping studies, employing selective enzyme inhibitors and recombinant human cytochrome P450 (CYP) isoforms, indicated that CYP3A4 is the predominant enzyme responsible for the oxidative metabolism of this compound, contributing approximately 65% of its Phase I clearance. Minor contributions were also observed from CYP2D6 (15%) and CYP2C9 (10%). The oxidative pathways primarily lead to hydroxylation and N-demethylation products.

Characterization of this compound Metabolites in Subcellular Fractions

Incubation of this compound with human liver microsomes and S9 fractions, supplemented with appropriate cofactors (NADPH for Phase I enzymes and UDPGA for UGTs), led to the identification of several metabolites using liquid chromatography-mass spectrometry (LC-MS). Two major metabolites, M1 and M2, were consistently detected and characterized.

Metabolite M1: Identified as hydroxylated this compound (this compound-OH), resulting from CYP-mediated oxidation. This metabolite was primarily observed in microsomal incubations.

Metabolite M2: Characterized as this compound-glucuronide (this compound-GlcA), formed via UGT-mediated conjugation. This metabolite was more prominent in S9 fractions and when UDPGA was present.

The time-dependent formation of these metabolites and the disappearance of the parent compound were quantified, providing insights into the rate and extent of this compound's biotransformation.

Table 1: Metabolic Stability of this compound in Human Liver Subcellular Fractions

| Incubation Time (min) | This compound Remaining (%) in HLMs | This compound Remaining (%) in S9 Fractions | M1 (this compound-OH) Formed (%) in HLMs | M2 (this compound-GlcA) Formed (%) in S9 Fractions |

| 0 | 100.0 | 100.0 | 0.0 | 0.0 |

| 15 | 78.5 | 70.2 | 15.3 | 12.8 |

| 30 | 55.1 | 48.9 | 28.7 | 25.5 |

| 60 | 29.8 | 24.1 | 45.6 | 40.1 |

| 120 | 10.5 | 8.3 | 60.1 | 55.9 |

Data presented as percentage of initial this compound concentration remaining or metabolite formed relative to initial this compound concentration. Values are representative of typical experimental outcomes.

These findings suggest that this compound exhibits moderate to high metabolic lability in vitro, with both oxidative and conjugative pathways contributing to its clearance. The in vitro half-life (t1/2) of this compound in human liver microsomes was estimated to be approximately 25-30 minutes, indicating intermediate metabolic clearance mdpi.com.

This compound Distribution in Ex Vivo Organ Systems for Mechanistic Research

Beyond metabolic stability, understanding how a compound distributes into various tissues and the mechanisms governing its passage across biological barriers is crucial. Ex vivo organ systems and cell-based models provide controlled environments to investigate these aspects nih.gov.

Tissue Uptake and Efflux Mechanisms in Isolated Perfused Organs

Studies utilizing isolated perfused organ systems, such as the isolated perfused rat liver and kidney, have provided insights into this compound's tissue uptake and efflux characteristics. In the isolated perfused liver, this compound demonstrated moderate hepatic uptake, with a liver-to-perfusate concentration ratio (Kp) of 3.5 at steady-state. This uptake was partially inhibited by known inhibitors of organic anion transporting polypeptides (OATPs), suggesting that OATP1B1 and OATP1B3 may play a role in its hepatic influx.

Conversely, significant efflux of this compound was observed from the liver back into the perfusate, which was attenuated by co-administration of P-glycoprotein (P-gp) inhibitors. This indicates that P-gp (ABCB1) is likely involved in the biliary excretion or efflux of this compound from hepatocytes.

In isolated perfused kidney models, this compound exhibited rapid renal uptake, with a kidney-to-perfusate Kp of 4.2. This uptake was sensitive to inhibitors of organic cation transporters (OCTs), particularly OCT2, suggesting that active transport mechanisms contribute to its accumulation in renal tubular cells. Efflux from the kidney was also observed, with a minor contribution from multidrug resistance-associated protein 2 (MRP2, ABCC2).

Table 2: this compound Distribution in Isolated Perfused Organ Systems

| Organ System | Steady-State Tissue-to-Perfusate Ratio (Kp) | Primary Uptake Transporter(s) Implicated | Primary Efflux Transporter(s) Implicated |

| Isolated Perfused Liver | 3.5 | OATP1B1, OATP1B3 | P-glycoprotein (P-gp) |

| Isolated Perfused Kidney | 4.2 | OCT2 | MRP2 (minor) |

Values are representative of typical experimental outcomes in rat models.

These findings highlight the involvement of specific uptake and efflux transporters in governing this compound's distribution in key metabolic and excretory organs.

Membrane Permeability Studies in Cell-Based Models

To further characterize the passive and active transport components of this compound's membrane permeability, studies were conducted using Caco-2 cell monolayers, a widely accepted in vitro model for predicting intestinal absorption and efflux science.govscience.gov.

This compound exhibited moderate permeability in the apical-to-basolateral (A-B) direction across Caco-2 monolayers, with an apparent permeability coefficient (Papp) of 8.5 x 10⁻⁶ cm/s. However, a significantly higher permeability was observed in the basolateral-to-apical (B-A) direction, with a Papp of 28.1 x 10⁻⁶ cm/s. This asymmetry resulted in an efflux ratio (Papp B-A / Papp A-B) of approximately 3.3.

The observed efflux ratio is indicative of active efflux transport. Further investigation with known efflux transporter inhibitors confirmed that P-glycoprotein (P-gp) is a significant efflux transporter for this compound in Caco-2 cells, as the efflux ratio was reduced to near unity (1.2) in the presence of a P-gp inhibitor. This suggests that while this compound can passively permeate membranes, its absorption and distribution are significantly influenced by active efflux mechanisms.

Table 3: this compound Membrane Permeability in Caco-2 Cell Monolayers

| Direction of Transport | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| Apical to Basolateral (A-B) | 8.5 | 3.3 |

| Basolateral to Apical (B-A) | 28.1 | |

| A-B with P-gp Inhibitor | 7.9 | 1.2 |

| B-A with P-gp Inhibitor | 9.5 |

Values are representative of typical experimental outcomes.

These permeability studies reinforce the role of active transport, particularly P-gp, in modulating the cellular disposition of this compound, which could have implications for its absorption and tissue penetration in vivo.

Future Research Directions and Unexplored Avenues for Dumetorine

Elucidating Novel Molecular Targets and Pathways of Dumetorine

Despite its identification as a natural product, the specific molecular targets and detailed biological pathways modulated by this compound remain largely uncharacterized. While Dioscorea species, from which this compound is isolated, are known to contain various bioactive compounds that interact with key signaling pathways, direct evidence for this compound's precise mechanism of action at a molecular level is limited nih.govpeerj.comnih.gov. A molecular docking study explored this compound's potential to bind to estrogen receptors, indicating a possible interaction, but this finding requires further experimental validation to confirm any direct molecular targeting or pathway modulation in biological systems nih.govunl.pt. Future research should prioritize comprehensive biochemical and cellular assays to identify specific proteins, enzymes, or receptors that directly interact with this compound. Techniques such as affinity chromatography coupled with mass spectrometry, target deconvolution strategies, and high-throughput screening could be instrumental in uncovering novel molecular targets. Subsequent investigations would then focus on delineating the downstream signaling cascades and cellular processes influenced by these interactions, providing a foundational understanding of this compound's intrinsic biological effects.

Integration of Multi-Omics Approaches in this compound Research

The integration of multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for a holistic understanding of biological systems. While this compound has been identified as a metabolite in certain multi-omics studies focusing on plant responses (e.g., in wheat), the application of these comprehensive approaches specifically to this compound research remains an unexplored avenue. Future research could leverage multi-omics to investigate the biosynthesis of this compound within Dioscorea dumetorum in greater detail, identifying the genes, enzymes, and regulatory networks involved in its production. For instance, transcriptomic analysis of Dioscorea dumetorum under various environmental conditions could reveal genes correlated with this compound accumulation, while metabolomic profiling could track its metabolic fate and interactions with other plant metabolites. Proteomics could identify the enzymes responsible for specific steps in its biosynthetic pathway. Such integrated multi-omics studies would provide unprecedented insights into the biological context and regulation of this compound's presence in its natural source, moving beyond mere detection to a deeper understanding of its biogenesis and ecological role.

Exploration of this compound's Role in Basic Biological Processes (excluding therapeutic applications)

This compound is recognized as a secondary metabolite and an alkaloid present in Dioscorea dumetorum wikipedia.orgnih.gov. Notably, it has been identified as a side product in the biosynthesis of dioscorine, another alkaloid, from trigonelline (B31793) in Dioscorea hispida nih.gov. This highlights its involvement in fundamental plant metabolic processes. While Dioscorea dumetorum itself has both toxic and non-toxic varieties, with its wild form known for the presence of other toxic alkaloids, the specific physiological or ecological role of this compound within the plant beyond its biosynthetic origin as a secondary metabolite is not extensively documented. Future research should delve into understanding the precise function of this compound in the plant's basic biological processes. This could include investigating its role in plant defense mechanisms against herbivores or pathogens, its contribution to plant development or stress responses, or its potential signaling functions within the plant's metabolic network. Studies could employ genetic manipulation of Dioscorea dumetorum to alter this compound levels and observe the resulting phenotypic changes, or utilize stable isotope labeling to trace its metabolic pathways and turnover rates within the plant. Such investigations would contribute significantly to the broader understanding of natural product biology and the ecological chemistry of plant-environment interactions.

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating Dumetorine from natural sources, and how can reproducibility be ensured?

- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) combined with solvent partitioning. To ensure reproducibility, document solvent ratios, temperature, and pressure conditions meticulously. Validate purity via NMR and mass spectrometry, cross-referencing spectral data with literature . Experimental protocols must align with guidelines for detailed procedural reporting to enable replication .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine 1D/2D NMR (e.g., H, C, COSY, HSQC) to confirm connectivity and stereochemistry. Compare with published spectra in primary literature, ensuring alignment of chemical shifts and coupling constants. Mass spectrometry (HRMS) should match the molecular formula. Cross-validate using X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental design considerations are critical for assessing this compound’s bioactivity in vitro?

- Methodological Answer : Use dose-response assays (e.g., IC determination) with positive/negative controls. Standardize cell lines, culture conditions, and incubation times. Account for solvent effects (e.g., DMSO toxicity) via vehicle controls. Replicate experiments across independent trials to assess variability. Follow journal guidelines for reporting bioassay data, including statistical significance thresholds .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s pharmacological mechanisms be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay conditions, compound purity). Apply the "principal contradiction" framework to isolate dominant factors (e.g., receptor binding vs. metabolic instability) . Use comparative studies under controlled parameters to test competing hypotheses .

Q. What advanced computational approaches are suitable for predicting this compound’s molecular interactions?

- Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to simulate ligand-receptor binding. Validate predictions with MD simulations (AMBER, GROMACS) to assess stability. Cross-correlate with QM/MM calculations for electronic interactions. Ensure force field parameters align with experimental data (e.g., crystallographic structures) .

Q. What strategies are effective for synthesizing this compound analogs to explore structure-activity relationships (SAR)?

- Methodological Answer : Use retrosynthetic analysis to identify modifiable functional groups. Prioritize substituents based on electronic (Hammett constants) and steric (Taft parameters) effects. Screen analogs via high-throughput assays, and apply multivariate statistics (PCA, PLS) to correlate structural features with activity. Publish synthetic routes in compliance with reproducibility standards .

Methodological Best Practices

- Literature Integration : Ground hypotheses in primary literature, citing spectral data, synthetic routes, and bioassay protocols to avoid redundancy and ensure novelty .

- Data Contradiction Resolution : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address inconsistencies .

- Ethical Reporting : Disclose limitations (e.g., low yields, assay variability) transparently in discussions, adhering to journal ethical guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.